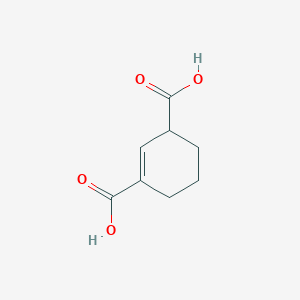
Cyclohexene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-1-ene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups attached to the first and third carbon atoms of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohex-1-ene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach is the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce cyclohex-1-ene-1,3-dicarboxylic acid . The reaction typically involves heating the reactants in a solvent such as xylene under reflux conditions.
Industrial Production Methods
Industrial production of cyclohex-1-ene-1,3-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohex-1-ene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.
Major Products Formed
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dicarboxylic acid derivatives.
Substitution: Esters, amides, and other functionalized cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Organic Synthesis
a. Precursor for Dicarboxylic Acid Derivatives
CHDCA serves as a precursor for synthesizing various dicarboxylic acid derivatives. Its ability to undergo reactions such as decarboxylation enables the production of more complex molecules used in pharmaceuticals and agrochemicals. For instance, derivatives of cyclohexane dicarboxylic acids are utilized in the synthesis of polyesters and polyamides, which are essential in producing biodegradable plastics .
b. Synthesis of Natural Products
Research has demonstrated that CHDCA can be transformed into important natural products through multi-step synthesis pathways. For example, it has been used in the total synthesis of bioactive compounds like shikimic acid derivatives, which are crucial in the pharmaceutical industry .
Material Science
a. Polymer Production
CHDCA is utilized in synthesizing high-performance polymers. Its dicarboxylic acid structure allows it to form polyesters through condensation reactions with diols. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials .
b. Crosslinking Agents
In material science, CHDCA functions as a crosslinking agent in thermosetting resins. The presence of multiple carboxylic groups facilitates the formation of networks that enhance the mechanical strength and thermal resistance of materials used in construction and automotive industries .
Environmental Applications
a. Biodegradation Studies
Recent studies have investigated the biodegradability of CHDCA-based polymers in environmental settings. The dicarboxylic structure contributes to the breakdown process by microbial action, making these materials more environmentally friendly compared to traditional plastics .
b. Wastewater Treatment
CHDCA derivatives have shown potential in wastewater treatment processes due to their ability to chelate heavy metals and remove contaminants from industrial effluents. This application is crucial for developing sustainable environmental practices .
Case Studies
Mecanismo De Acción
The mechanism of action of cyclohex-1-ene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and its role in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-1-ene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups on the first and second carbon atoms.
Cyclohexane-1,3-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.
Cyclohex-1-ene-1-carboxylic acid: Contains only one carboxylic acid group.
Uniqueness
Cyclohex-1-ene-1,3-dicarboxylic acid is unique due to the positioning of its carboxylic acid groups and the presence of a double bond in the cyclohexene ring. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
109940-58-1 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
cyclohexene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h4-5H,1-3H2,(H,9,10)(H,11,12) |
Clave InChI |
FCTPXMGHGVCNMD-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)C(=O)O)C(=O)O |
SMILES canónico |
C1CC(C=C(C1)C(=O)O)C(=O)O |
Sinónimos |
1-Cyclohexene-1,3-dicarboxylic acid (6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















